molecular formula C9H21AlO3 B147389 Aluminium isopropoxide CAS No. 555-31-7

Aluminium isopropoxide

Cat. No. B147389
CAS RN: 555-31-7
M. Wt: 204.24 g/mol
InChI Key: SMZOGRDCAXLAAR-UHFFFAOYSA-N
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Description

Aluminium isopropoxide is a metal-organic compound that consists of an aluminium atom bonded with three isopropoxide ligands . It is a versatile and inexpensive Lewis acid catalyst and dehydrating agent widely used in the field of organic transformations, sol-gel processing, and rechargeable batteries .


Synthesis Analysis

Aluminium isopropoxide is used as a precursor for the synthesis of high-surface-area alumina and other aluminium-containing materials . It is also used in the non-aqueous synthesis of nano-sized aluminium(III) isopropoxide derivatives .


Molecular Structure Analysis

The molecular structure of aluminium isopropoxide is tetrameric, as verified by NMR spectroscopy and X-ray crystallography . The species is described by the formula Al[(μ-O-i-Pr)2Al(O-i-Pr)2]3 . The unique central Al is octahedral, and three other Al centers adopt tetrahedral geometry .


Chemical Reactions Analysis

Aluminium isopropoxide readily hydrolyzes in water to isopropanol and aluminium (III) hydroxide . It is used in Oppenauer oxidations and Meerwein-Ponndorf-Verley (MPV) reductions .


Physical And Chemical Properties Analysis

Aluminium isopropoxide is a white solid with a density of 1.035 g cm−3 . . It decomposes in water and is poorly soluble in isopropanol .

Scientific Research Applications

Synthesis of Nanoparticles

Aluminium isopropoxide is used as a precursor in the synthesis of alumina nanoparticles and multimetallic oxides through sol-gel processing. This method allows for the creation of ultrafine α-alumina nanoparticles, which have applications in various high-tech fields due to their unique properties .

Catalyst in Organic Transformations

It serves as a catalyst for several organic transformations, including Meerwein–Ponndorf–Verley–Oppenauer (MPVO) reactions , which are important for the reduction of ketones and aldehydes, and the ring-opening polymerization of lactides and lactones .

Alcoholysis and Ester Exchange Reactions

Aluminium isopropoxide is utilized in alcoholysis and ester exchange reactions, which are fundamental processes in organic synthesis for producing esters from alcohols and acids .

Synthesis of Higher Alkoxides, Chelates, and Acrylates

This compound is a valuable reagent in the synthesis of higher alkoxides, chelates, and acrylates, which have diverse applications ranging from materials science to pharmaceuticals .

Fabrication of Dense Alumina Coatings

It is used as a sol-gel precursor for fabricating dense alumina coatings over aluminum alloy. These coatings are investigated for their quality, thickness, uniformity, and corrosion resistivity .

H-transfer Reduction Reactions

Aluminium isopropoxide immobilized on various mesoporous supports has been tested for H-transfer reductions of aldehydes and ketones. This application is significant in the field of green chemistry for developing more sustainable chemical processes .

Safety And Hazards

Aluminium isopropoxide is classified as a flammable solid and can cause serious eye irritation and drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors and to use personal protective equipment when handling it .

Future Directions

The demand for aluminium isopropoxide is driven by its downstream applications. If there’s growth in the pharmaceutical industry or organic synthesis processes, that might drive up demand for aluminium isopropoxide . Innovation in these sectors could also lead to new uses for aluminium isopropoxide, potentially increasing its demand .

properties

IUPAC Name

aluminum;propan-2-olate
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InChI

InChI=1S/3C3H7O.Al/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
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InChI Key

SMZOGRDCAXLAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]
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Molecular Formula

C9H21AlO3
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DSSTOX Substance ID

DTXSID2027202
Record name 2-Propanol, aluminum salt
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Molecular Weight

204.24 g/mol
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Physical Description

Liquid; Other Solid, White hygroscopic solid; Soluble in ethanol, benzene and other organic solvents; Decomposes in water; [Merck Index] White granules with an odor of alcohol; [MSDSonline]
Record name 2-Propanol, aluminum salt (3:1)
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Record name Aluminum isopropylate
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Boiling Point

135 °C @ 10 mm Hg; 131 °C @ 7.5 mm Hg; 125.5 °C @ 5.5 mm Hg; 113 °C @ 2.5 mm Hg; 106 °C @ 1.5 mm Hg; 94 °C @ 0.5 mm Hg
Record name ALUMINUM ISOPROPYLATE
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Solubility

Soluble in ethanol, isopropanol, benzene, toluene, chloroform, carbon tetrachloride, petroleum hydrocarbons.
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Density

1.025 @ 20 °C
Record name ALUMINUM ISOPROPYLATE
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Product Name

Aluminium isopropoxide

Color/Form

White solid, WHITE CRYSTALS

CAS RN

555-31-7
Record name Aluminum isopropylate
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Record name 2-Propanol, aluminum salt (3:1)
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Record name Aluminium triisopropanolate
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Record name ALUMINUM ISOPROPOXIDE
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Melting Point

119 °C
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Synthesis routes and methods I

Procedure details

Into the shell of a 500 ml Autoclave Engineers reactor are placed 90 g of a propoxylate of glycerin that has an average molecular weight of 260 (Voranol® CP230-660, The Dow Chemical Company). This polyol is a mixture of propoxylates having molecular weights from 150 to 614, and contains 2% by weight glycerin. 3.6 microliters of a 0.15 M phosphoric acid solution in water and 100 parts per million, based on the expected mass of the product, of the Arcol 3 catalyst are added. 0.0075 mole of aluminum isopropoxide/gram of DMC catalyst complex (enough to provide 20 parts per million aluminum based on the expected mass of the product) is added and stirred in. The shell of the reactor is then placed on the reactor frame, and the reaction mixture is stirred and heated at a temperature of 145° C. for 90 minutes with a slow purge of nitrogen (0.5 standard cubic feet per hour) passing through the reactor contents. The reactor contents are heated to 140° C., and, while maintaining that temperature, enough PO is introduced into the reactor to produce an internal reactor pressure of 20.5+/−0.5 psig (141±3.49 kPa), at which time the reactor is sealed. The pressure inside the reactor is monitored. The amount of time (153 minutes) required for internal reaction pressure to decline to about 10.25 psig (70.5 kPa) is recorded as the time to catalyst activation. Still maintaining a temperature of 140° C., a PO feed is introduced into the reactor, at a rate sufficient to maintain an internal reactor pressure of 27±3 psig (186±20.7 kPa). This feed is continued until a total of 76.6 mL (65.8) g of PO (including the initial PO charge) has been fed into the reactor. The time required to complete the PO feed after the catalyst has become activated is 5 hrs and 17 minutes. After all the PO has been fed into the reactor, the reaction mixture is cooked down at 140° C. for 88 minutes, until a steady internal reactor pressure (indicative of complete polymerization of the charged PO) is achieved. A 450 number average molecular weight product is obtained having a polydispersity of 1.1.
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Synthesis routes and methods II

Procedure details

Into the shell of a 500 mL Autoclave Engineers reactor are placed 45 g of a propoxylate of glycerin that has an average molecular weight of 450 (Voranol® CP450, The Dow Chemical Company). 1.7 microliters of a 0.15 M phosphoric acid solution in water, and 0.0030 g of the Arcol 3 catalyst. 0.037 mole of Aluminum isopropoxide/gram of DMC catalyst complex (enough to provide 10 parts per million of aluminum based on the expected mass of the product) is added and stirred in. The shell of the reactor is then placed on the reactor frame, and the reaction mixture is stirred and heated at a temperature of 145° C. for 90 minutes with a slow purge of nitrogen (0.5 standard cubic feet (14 liters) per hour) passing through the reactor contents. The reactor contents are heated to 150° C., and, while maintaining that temperature, propylene oxide (PO) is introduced into the reactor at a rate of 1.0 mL/min. The reactor initially climbs to an internal reactor pressure of 16.8 psig (116 kPa), at which time the pressure begins to decline slowly to a pressure of 6.2 psig (43 kPa) with a constant feed of PO at 1.0 mL/min. There is no pause in PO feed for catalyst activation. Eventually the pressure in the reactor begins to rise due to the compression of nitrogen gas in the reactor. The feed is continued until a total of 309.1 mL (255.0 g) of PO has been fed into the reactor. The time required to complete the PO feed is 5 hrs and 24 minutes. After all the PO has been fed into the reactor, the reaction mixture is cooked down at 150° C. until a steady internal reactor pressure (indicative of complete polymerization of the charged PO) is achieved. The PO digest time for this reaction is 12 minutes. A 3000 number average molecular weight product is obtained. The final DMC catalyst concentration in the reactor is 10 ppm.
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Synthesis routes and methods III

Procedure details

Sol-gel libraries were deposited on silicon wafer substrates. Stock solutions of yttrium isopropoxide, aluminum isopropoxide, gadolinium isopropoxide and gallium isopropoxide were prepared in 2-methoxyethanol (0.25 M) refluxing under Argon for 8 hours. To each of the four stock solutions of yttrium, gadolinium, aluminum and gallium in methoxyethanol (0.25 M), 1 equivalent of 2,4-pentandione was added with stirring, followed by the addition of anhydrous ethylene glycol (15% v/v). The yttrium and gadolinium solutions contained Ce(NO)3.6H2O at 1.0 mol % as the dopant source.
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Synthesis routes and methods IV

Procedure details

Aluminum isopropylate is prepared by reacting in a dry 2 liter flask swept with nitrogen, 231 ml. of isopropyl alcohol and 14 g. of aluminum in presence of a small amount of HgCl2. The reaction starts immediately and is maintained by heating under reflux. After 1 hour the isopropyl alcohol in excess is eliminated. After that, the aluminum isopropylate is distilled under 6 mm. of Hg at about 150° C. The distillate crystallizes very slowly. It contains 133 g. of aluminum per kg.
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Synthesis routes and methods V

Procedure details

In this example, 3 grams of aluminum isopropyloxide is first dissolved in anhydrous ethanol. The pH is adjusted to 2 by HCl. 10 ml of a non-ionic surfactant polyglycol octyl phenyl ether is then added to the solution. 4 ml of a water solution of chlorauric acid which has a concentration of 0.04 mol/L is then added. After thorough mixing, a homogeneous, transparent light yellow colored AIP (aluminum isopropoxide), chlorauric acid and surfactant mixture is obtained. By slowly adding 15 ml 3 wt. % of ammonia water solution into above mixture, aluminum isopropoxide is hydrolyzed completely to obtain a light yellow colored, thick aluminum hydroxide gel. The reaction is allowed to continue for 3 hours. 6 ml of 0.3 mol/L of NaBH4 water solution is then added for a reduction process to obtain a homogeneous, purple colored aluminum hydroxide gel. Continuing the reaction for two more hours and aged at high temperature for 10 hours. After filtering, washing, drying and calcining, Au/Al2O3 catalyst is obtained.
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aluminum isopropyloxide
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chlorauric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminium isopropoxide
Reactant of Route 2
Aluminium isopropoxide
Reactant of Route 3
Aluminium isopropoxide
Reactant of Route 4
Aluminium isopropoxide
Reactant of Route 5
Aluminium isopropoxide
Reactant of Route 6
Aluminium isopropoxide

Q & A

Q1: What is the molecular formula of aluminium isopropoxide?

A1: The molecular formula of aluminium isopropoxide is Al(OC3H7)3.

Q2: What is the molecular weight of aluminium isopropoxide?

A2: The molecular weight of aluminium isopropoxide is 204.25 g/mol.

Q3: What spectroscopic techniques are useful for characterizing aluminium isopropoxide?

A3: Several spectroscopic techniques are valuable for characterizing aluminium isopropoxide:

  • FTIR (Fourier-Transform Infrared Spectroscopy): Provides information about the functional groups present in the molecule, particularly the Al-O bonds and the isopropoxide groups [, , , ].
  • NMR (Nuclear Magnetic Resonance Spectroscopy): Offers insights into the structure and dynamics of the molecule, including the coordination environment of the aluminium atom [, , , ]. Both ¹H and ¹³C NMR are commonly used.
  • Mass Spectrometry: Useful for determining the molecular weight and fragmentation patterns of the compound, providing evidence for the presence of dimeric, trimeric, and tetrameric species [, ].
  • XRD (X-Ray Diffraction): Primarily used to analyze the crystalline structure of aluminium isopropoxide in its solid forms [, , , , ].

Q4: How do the physical properties of liquid aluminium isopropoxide change over time?

A4: During storage, liquid aluminium isopropoxide undergoes a slow molecular rearrangement []. This is evidenced by gradual changes in its physical properties, including density, refractive index, dielectric constant, and viscosity [].

Q5: What are some common applications of aluminium isopropoxide as a catalyst?

A5: Aluminium isopropoxide is widely used as a catalyst in various organic reactions, including:

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This reaction involves the reduction of aldehydes and ketones to their corresponding alcohols using a secondary alcohol, typically isopropanol, as the hydrogen source [, , ].
  • Ring-Opening Polymerization: Aluminium isopropoxide can initiate the polymerization of cyclic esters, such as lactides and caprolactones, to form biodegradable polyesters [, , ].
  • Claisen Rearrangement: This reaction involves the rearrangement of allyl vinyl ethers to give γ,δ-unsaturated aldehydes or ketones [].

Q6: What factors influence the catalytic activity of aluminium isopropoxide?

A6: Several factors can impact the catalytic activity of aluminium isopropoxide:

  • Presence of Lewis Bases: Adding Lewis bases, such as triphenylphosphine or 4-picoline, to aluminium isopropoxide significantly enhances the polymerization rate of lactides [].
  • Solvent Effects: The solvent used in the reaction can considerably affect the catalytic activity. For instance, in the MPV reduction, solvents with high hydrogen-bond accepting ability, like ethers, tend to reduce catalytic activity due to the formation of larger aggregates that hinder the access of reactants to the catalytic sites [].
  • Deactivation: Water and heavy by-products can deactivate the catalyst. Water can hydrolyze the aluminium isopropoxide, while heavy by-products might block the active sites [].

Q7: How does aluminium isopropoxide interact with supports when used as a heterogeneous catalyst?

A7: When immobilized on mesoporous supports like SiO2, TiO2, and γ-Al2O3, aluminium isopropoxide binds covalently to the surface []. This heterogenization allows for easy catalyst recovery and reuse without significant loss of activity [].

Q8: What are the advantages of using aluminium isopropoxide as a heterogeneous catalyst compared to its homogeneous counterpart?

A8: Heterogenized aluminium isopropoxide offers several benefits over its homogeneous form:

    Q9: How can the amount of aluminium residue in polymers produced using aluminium isopropoxide be reduced?

    A9: Adding a secondary alcohol, like isopropanol, as a transfer agent during the polymerization process helps to reduce the amount of aluminium remaining in the final polymer product [].

    Q10: How is aluminium isopropoxide used in preparing alumina materials?

    A10: Aluminium isopropoxide is a common precursor for synthesizing various alumina materials, including:

    • Nano Aluminium Hydroxide: Prepared through a hydrolysis-hydrothermal process, where aluminium isopropoxide is first hydrolyzed to form pseudoboehmite, which is then transformed into boehmite under hydrothermal conditions [].
    • B-Alumina: Synthesized by thermal decomposition of a mixture containing excess sodium isopropoxide and aluminium isopropoxide, followed by heating to 1000°C [].
    • Mesoporous γ-Alumina: Produced through a sol-gel method using glucose as a template, followed by calcination. The textural properties, crucial for applications like molybdenum-99 adsorption, are influenced by the water to aluminium isopropoxide ratio used during synthesis [].
    • Al2O3 Thin Films: Prepared by spin-coating a solution of aluminium isopropoxide, followed by calcination. These films can be doped with luminescent materials like (Ca,Sr)S:Eu²⁺ for various applications [].

    Q11: How does the choice of aluminium source affect the synthesis of zeolite A?

    A11: The choice of aluminium source significantly affects the synthesis kinetics, morphology, and properties of zeolite A []:

    • Aluminium Isopropoxide: Leads to the formation of zeolite A with spherical morphology and a size of approximately 100 nm [].
    • Freshly Prepared Aluminium Hydroxide: When combined with Ludox colloidal silica, it produces well-defined cubic zeolite A crystals ranging from 300 nm to 1 µm in size [].

    Q12: Can aluminium isopropoxide be used to modify the properties of cotton fabrics?

    A12: Yes, combining aluminium isopropoxide with hydrolyzed organotrialkoxysilanes can functionalize cotton fabrics []. This treatment enhances crease recovery but may reduce tensile and tear strength. The modified fabrics also exhibit improved hydrophobicity and can be used for mordant dyeing [].

    Q13: How does aluminium isopropoxide contribute to flame retardancy in ethylene-vinyl acetate (EVA) nanocomposites?

    A13: When incorporated into EVA via a sol-gel process, aluminium isopropoxide forms nanoparticles within the polymer matrix []. These nanoparticles act as flame retardants, improving the material's fire resistance and allowing it to meet specific safety standards [].

    Q14: What are some other applications of aluminium isopropoxide?

    A14: Besides its uses in catalysis and materials science, aluminium isopropoxide finds application in:

    • Organic Synthesis: It acts as a reagent in various organic reactions, such as the preparation of farnesylacetone from nerolidol [].
    • Surface Treatment: Aluminium isopropoxide sols are being explored as environmentally friendly alternatives to chromium-based sealants for aluminium alloy anodized films. These sols enhance the corrosion resistance and dyeing properties of the treated surfaces [].

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